2,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
2,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of three methoxy groups attached to a benzene ring and a pyridin-2-ylmethyl group attached to the amide nitrogen. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2,4,5-trimethoxybenzoic acid with pyridin-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction typically proceeds at room temperature and yields the desired benzamide product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent like ethanol.
Major Products Formed
Oxidation: Formation of 2,4,5-trihydroxy-N-(pyridin-2-ylmethyl)benzamide.
Reduction: Formation of 2,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(2-pyridinyl)benzamide
- 3,4,5-trimethoxy-N-(4-pyridinyl)benzamide
- 3,4,5-trimethoxy-N-(2-(4-pyridinyl)ethyl)benzamide
Uniqueness
2,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide is unique due to the specific positioning of the methoxy groups and the pyridin-2-ylmethyl group. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the pyridin-2-ylmethyl group can enhance its binding affinity to certain biological targets, making it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
2,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-20-13-9-15(22-3)14(21-2)8-12(13)16(19)18-10-11-6-4-5-7-17-11/h4-9H,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNPEBVJAFXIHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2=CC=CC=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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